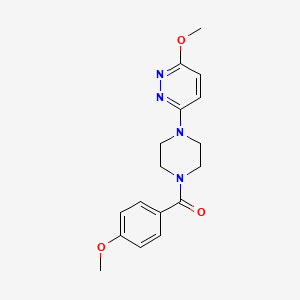

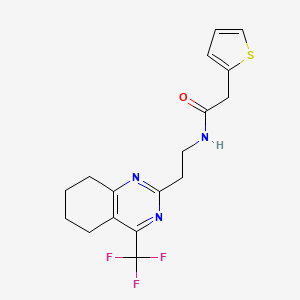

![molecular formula C16H15N5O2S2 B2618713 N-(6-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide CAS No. 1021135-77-2](/img/structure/B2618713.png)

N-(6-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(6-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide” is a complex organic compound. It contains a benzothiazole moiety, which is a heterocyclic compound .

Synthesis Analysis

The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with other compounds . For instance, N-phenyl anthranilic acid has been used in the synthesis of related compounds . The intermediate compounds are then treated with other reagents to yield the final derivatives .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroscopic techniques, including IR, 1H-NMR, and 13C-NMR .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include various synthetic pathways such as diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques. .作用機序

Target of Action

The primary targets of N-(6-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide are the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .

Mode of Action

This compound interacts with its targets, the COX enzymes, by suppressing their activity . This suppression prevents the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .

Biochemical Pathways

The suppression of COX enzymes by this compound affects the arachidonic acid pathway . This results in a decrease in the production of thromboxane, prostaglandins (PGE2), and prostacyclin, which are lipid compounds that are produced by COX enzymes .

Pharmacokinetics

The synthesized compounds were found to have a favorable pharmacokinetic profile .

Result of Action

The molecular and cellular effects of this compound’s action result in anti-inflammatory properties . The suppression of COX enzymes leads to a decrease in the production of thromboxane, prostaglandins (PGE2), and prostacyclin, which are involved in inflammation .

実験室実験の利点と制限

N-(6-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide is a useful tool for studying glutamine metabolism in cancer cells and for investigating the potential therapeutic applications of glutaminase inhibition. However, this compound has some limitations in lab experiments, including its low solubility in water and its instability in solution.

将来の方向性

There are several future directions for research on N-(6-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide and its potential therapeutic applications. One area of interest is the development of more potent and selective glutaminase inhibitors that can overcome the limitations of this compound. Another area of research is the investigation of the role of glutaminase inhibition in other diseases, such as neurodegenerative disorders. Finally, the potential use of this compound in combination therapy with other cancer treatments is an area of active research.

合成法

N-(6-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide can be synthesized using a multistep process involving the reaction of various chemical compounds. The synthesis method involves the reaction of 3-propionylpyridazine with 2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio to form the intermediate compound, which is then further reacted with propionyl chloride to yield this compound.

科学的研究の応用

N-(6-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide has been extensively studied for its potential therapeutic applications in cancer treatment. Research has shown that this compound selectively inhibits glutaminase activity in cancer cells, leading to a decrease in cancer cell proliferation and tumor growth. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.

生化学分析

Biochemical Properties

N-(6-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the inflammatory response . Additionally, it interacts with other biomolecules such as phospholipase A2, which is responsible for the release of arachidonic acid from cell membrane phospholipids . These interactions highlight the compound’s potential as an anti-inflammatory agent.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In cancer cells, this compound has demonstrated cytotoxic activity, particularly against HepG2 and MDA-MB-231 cell lines . It influences cell function by modulating cell signaling pathways, such as the inhibition of vascular endothelial growth factor receptor 2 (VEGFR2), which plays a crucial role in angiogenesis . Furthermore, it affects gene expression and cellular metabolism by altering the levels of key metabolic enzymes and metabolites.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to the active sites of COX enzymes, leading to their inhibition and subsequent reduction in the production of pro-inflammatory prostaglandins . Additionally, it interacts with phospholipase A2, preventing the release of arachidonic acid and further reducing inflammation . These binding interactions and enzyme inhibitions contribute to the compound’s overall anti-inflammatory and cytotoxic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that it maintains its anti-inflammatory and cytotoxic properties, although prolonged exposure may lead to adaptive cellular responses, such as upregulation of detoxifying enzymes and efflux transporters.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively reduces inflammation and exhibits anticancer activity without significant toxicity . At higher doses, it may cause adverse effects, such as gastrointestinal irritation and hepatotoxicity . These threshold effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination . The compound’s metabolism leads to the formation of various metabolites, some of which retain biological activity. Additionally, it affects metabolic flux by modulating the levels of key metabolites involved in inflammation and cancer progression.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is efficiently taken up by cells through active transport mechanisms and accumulates in specific tissues, such as the liver and tumor sites . This targeted distribution enhances its therapeutic efficacy while minimizing systemic exposure and potential side effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with its target enzymes and proteins . Additionally, it may undergo post-translational modifications, such as phosphorylation, which can affect its localization and activity. These targeting signals ensure that the compound reaches its intended sites of action within the cell.

特性

IUPAC Name |

N-[6-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanylpyridazin-3-yl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5O2S2/c1-2-13(22)18-12-7-8-15(21-20-12)24-9-14(23)19-16-17-10-5-3-4-6-11(10)25-16/h3-8H,2,9H2,1H3,(H,17,19,23)(H,18,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUAXUTFLFFOUCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=NN=C(C=C1)SCC(=O)NC2=NC3=CC=CC=C3S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

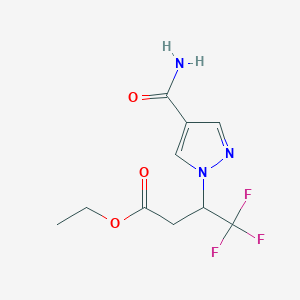

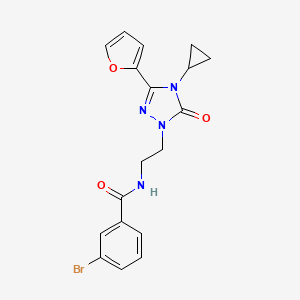

![2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2618633.png)

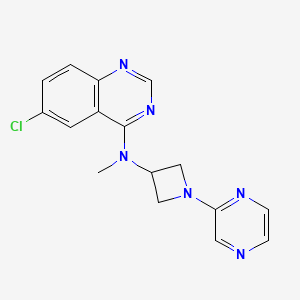

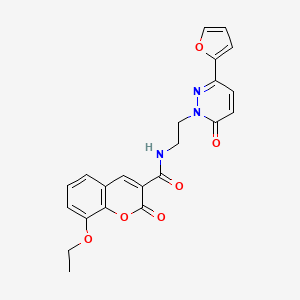

![3-[2-[4-(2-Methoxypyridin-4-yl)-3-oxopiperazin-1-yl]-2-oxoethyl]-6,7-dimethyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2618636.png)

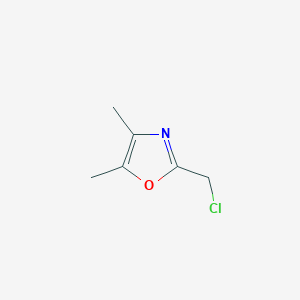

![2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2618638.png)

![Hexahydro-2H-isothiazolo[2,3-a]pyrazine 1,1-dioxide 2,2,2-trifluoroacetate](/img/structure/B2618641.png)

![6-Oxa-2-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B2618646.png)

![1'-(2-Bromo-5-methoxybenzoyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2618647.png)

![2-[(2-Methylcyclohexyl)amino]-5-nitrobenzonitrile](/img/structure/B2618652.png)